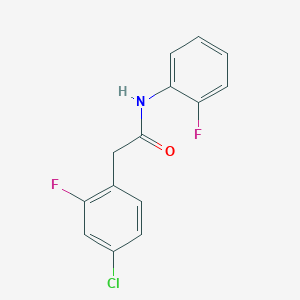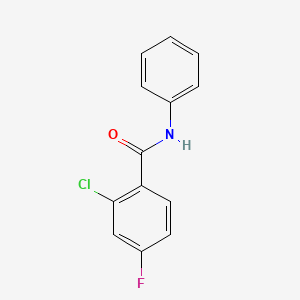
2-(4-chloro-2-fluorophenyl)-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-fluorophenyl)-N-(2-fluorophenyl)acetamide, also known as CFTR modulator VX-809, is a small molecule drug that has been developed as a potential treatment for cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to respiratory infections, digestive problems, and other complications. VX-809 is designed to correct the underlying defect in CF by targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is mutated in CF patients.
Mechanism of Action
VX-809 works by targeting the folding and trafficking defects of mutant 2-(4-chloro-2-fluorophenyl)-N-(2-fluorophenyl)acetamide proteins. 2-(4-chloro-2-fluorophenyl)-N-(2-fluorophenyl)acetamide is a chloride channel that regulates the movement of ions and water across cell membranes. Mutations in the 2-(4-chloro-2-fluorophenyl)-N-(2-fluorophenyl)acetamide gene can lead to misfolded and dysfunctional 2-(4-chloro-2-fluorophenyl)-N-(2-fluorophenyl)acetamide proteins that are degraded by the cell's quality control system. VX-809 binds to the mutant 2-(4-chloro-2-fluorophenyl)-N-(2-fluorophenyl)acetamide protein and stabilizes its structure, allowing it to escape degradation and traffic to the cell surface where it can function as a chloride channel.
Biochemical and physiological effects:
The biochemical and physiological effects of VX-809 have been studied extensively in vitro and in vivo. In vitro, VX-809 has been shown to increase 2-(4-chloro-2-fluorophenyl)-N-(2-fluorophenyl)acetamide protein expression and function in CF cells. In vivo, VX-809 has been shown to improve lung function, reduce inflammation, and decrease bacterial load in animal models of CF. In clinical trials, VX-809 has been shown to improve lung function and reduce exacerbations in CF patients with specific 2-(4-chloro-2-fluorophenyl)-N-(2-fluorophenyl)acetamide mutations.
Advantages and Limitations for Lab Experiments
The advantages of using VX-809 in lab experiments include its well-defined mechanism of action, its ability to target specific 2-(4-chloro-2-fluorophenyl)-N-(2-fluorophenyl)acetamide mutations, and its potential to correct the underlying defect in CF. However, there are also limitations to using VX-809 in lab experiments, including its high cost, its limited availability, and the need for specialized equipment and expertise to handle and analyze the compound.
Future Directions
There are several future directions for research on VX-809 and other 2-(4-chloro-2-fluorophenyl)-N-(2-fluorophenyl)acetamide modulators. One direction is to develop more potent and selective 2-(4-chloro-2-fluorophenyl)-N-(2-fluorophenyl)acetamide modulators that can target a broader range of 2-(4-chloro-2-fluorophenyl)-N-(2-fluorophenyl)acetamide mutations. Another direction is to explore the use of 2-(4-chloro-2-fluorophenyl)-N-(2-fluorophenyl)acetamide modulators in combination with other therapies, such as antibiotics and anti-inflammatory agents, to improve the overall treatment of CF. Finally, there is a need for more research on the long-term safety and efficacy of 2-(4-chloro-2-fluorophenyl)-N-(2-fluorophenyl)acetamide modulators, as well as their potential use in other diseases that involve ion channel dysfunction.
Synthesis Methods
The synthesis of VX-809 involves several steps, starting with the reaction of 4-chloro-2-fluoroaniline and 2-fluorobenzoyl chloride to form 2-(4-chloro-2-fluorophenyl)-N-(2-fluorobenzoyl)aniline. This intermediate is then reacted with acetic anhydride to yield the final product, 2-(4-chloro-2-fluorophenyl)-N-(2-fluorophenyl)acetamide. The synthesis process has been optimized to improve the yield and purity of the product, and several analytical methods have been developed to confirm the identity and purity of VX-809.
Scientific Research Applications
VX-809 has been extensively studied in preclinical and clinical trials as a potential treatment for CF. In vitro studies have shown that VX-809 can correct the folding and trafficking defects of mutant 2-(4-chloro-2-fluorophenyl)-N-(2-fluorophenyl)acetamide proteins, leading to increased chloride transport in CF cells. In animal models of CF, VX-809 has been shown to improve lung function, reduce inflammation, and decrease bacterial load. In clinical trials, VX-809 has been tested in combination with other 2-(4-chloro-2-fluorophenyl)-N-(2-fluorophenyl)acetamide modulators, such as ivacaftor, and has shown promising results in improving lung function and reducing exacerbations in CF patients with specific 2-(4-chloro-2-fluorophenyl)-N-(2-fluorophenyl)acetamide mutations.
properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NO/c15-10-6-5-9(12(17)8-10)7-14(19)18-13-4-2-1-3-11(13)16/h1-6,8H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOUDAHZQDWGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=C(C=C(C=C2)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-benzyl-4-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5330085.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5330088.png)

![3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4(3H)-one](/img/structure/B5330113.png)
![2-{2-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}-1(2H)-phthalazinone](/img/structure/B5330133.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5330142.png)

![9-(5-tert-butyl-2-hydroxybenzyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5330151.png)

![4-[2-(3-pyrrolidinyl)benzoyl]thiomorpholine 1,1-dioxide hydrochloride](/img/structure/B5330161.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5330172.png)
![N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5330177.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5330183.png)
![2-(3-bromophenyl)-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5330189.png)